![molecular formula C17H18N6 B2621020 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380144-59-0](/img/structure/B2621020.png)
6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor (A2AR). It is a promising drug candidate for cancer immunotherapy due to its ability to enhance the anti-tumor immune response.
Mecanismo De Acción
6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile works by binding to the A2AR on the surface of immune cells, preventing the binding of adenosine, which is known to inhibit immune cell activity. By inhibiting A2AR signaling, 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile enhances the activity of immune cells and promotes an anti-tumor immune response.
Biochemical and Physiological Effects:
6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been shown to have a favorable safety profile in preclinical studies. It has good oral bioavailability and a long half-life, making it suitable for clinical development. 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and to enhance the activity of immune cells in tumor-bearing mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is its specificity for the A2AR, which reduces the risk of off-target effects. Another advantage is its ability to enhance the anti-tumor immune response, which is a promising approach for cancer immunotherapy. One limitation of 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is its potential for drug-drug interactions, which may affect its efficacy and safety in combination with other drugs.
Direcciones Futuras
For research on 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile include clinical trials to evaluate its safety and efficacy in cancer patients, as well as studies to further elucidate its mechanism of action and identify biomarkers of response. Other future directions include the development of combination therapies with 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile and other cancer immunotherapies, and the exploration of its potential for the treatment of other diseases such as autoimmune disorders.
In conclusion, 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a promising drug candidate for cancer immunotherapy due to its ability to enhance the anti-tumor immune response. Its specificity for the A2AR and favorable safety profile make it a promising approach for cancer treatment. Further research is needed to fully understand its mechanism of action and potential for clinical use.
Métodos De Síntesis
The synthesis of 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves several steps, starting from commercially available starting materials. The key step is the coupling of 6-cyclopropylpyrimidin-4-amine with 4-(pyridin-3-yl)piperazine-1-carbonitrile using a palladium-catalyzed cross-coupling reaction. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been extensively studied in preclinical models of cancer. It has been shown to enhance the anti-tumor immune response by inhibiting the A2AR signaling pathway, which is known to suppress the activity of immune cells such as T cells and natural killer cells. 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has also been shown to synergize with other cancer immunotherapies such as checkpoint inhibitors, leading to improved tumor control.
Propiedades
IUPAC Name |
6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c18-10-13-1-4-16(19-11-13)22-5-7-23(8-6-22)17-9-15(14-2-3-14)20-12-21-17/h1,4,9,11-12,14H,2-3,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVIWOWJFTUCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

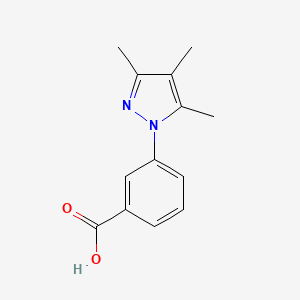
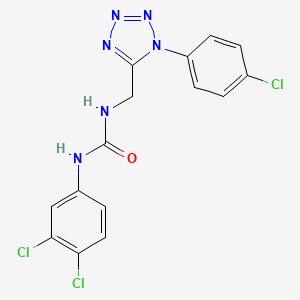
![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B2620940.png)
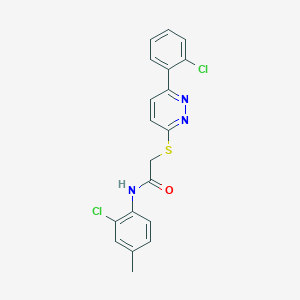
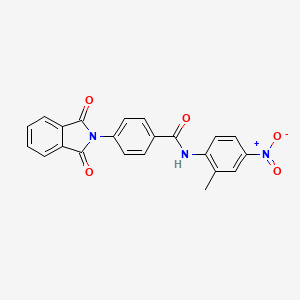
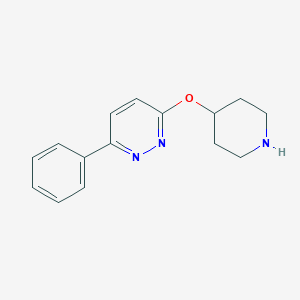

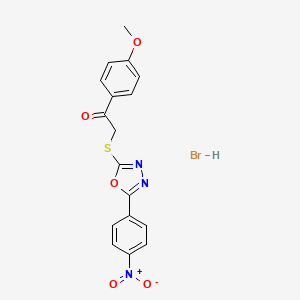
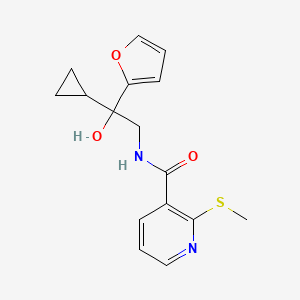
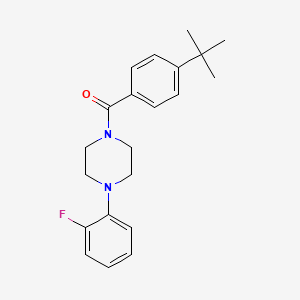
![N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2620955.png)
![(R)-(4-Ethyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2620956.png)
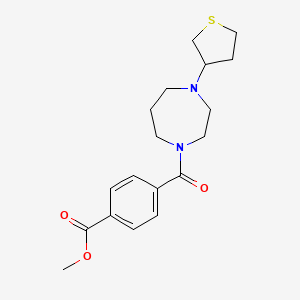
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2620959.png)